Cas no 21868-93-9 (2,3-Diphenyl-1,2,3,4-tetrahydroisoquinolin-1-ol)

2,3-Diphenyl-1,2,3,4-tetrahydroisoquinolin-1-ol structure
21868-93-9 structure
Product name:2,3-Diphenyl-1,2,3,4-tetrahydroisoquinolin-1-ol
CAS No:21868-93-9
MF:C21H19NO
Molecular Weight:301.38166
CID:882636

2,3-Diphenyl-1,2,3,4-tetrahydroisoquinolin-1-ol 化学的及び物理的性質

名前と識別子

    • 2,3-Diphenyl-1,2,3,4-tetrahydroisoquinolin-1-ol
    • 2,3-diphenyl-3,4-dihydro-2H-benzo[1,4]thiazine
    • 2,3-Diphenyl-3,4-dihydro-isocarbostyril
    • 2H-1,4-Benzothiazine, 3,4-dihydro-2,3-diphenyl-
    • CTK0J4411
    • インチ: InChI=1S/C21H19NO/c23-21-19-14-8-7-11-17(19)15-20(16-9-3-1-4-10-16)22(21)18-12-5-2-6-13-18/h1-14,20-21,23H,15H2
    • InChIKey: ZNRZBHZOPFFKMC-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)C2CC3=CC=CC=C3C(N2C4=CC=CC=C4)O

計算された属性

  • 精确分子量: 299.13111
  • 同位素质量: 299.131014
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 23
  • 回転可能化学結合数: 2
  • 複雑さ: 408
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.3

じっけんとくせい

  • 密度みつど: 1.187
  • Boiling Point: 472.9°C at 760 mmHg
  • フラッシュポイント: 221.9°C
  • Refractive Index: 1.641
  • PSA: 20.31
  • LogP: 4.69580

2,3-Diphenyl-1,2,3,4-tetrahydroisoquinolin-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM143010-1g
2,3-diphenyl-1,2,3,4-tetrahydroisoquinolin-1-ol
21868-93-9 95%
1g
$*** 2023-03-29
Chemenu
CM143010-1g
2,3-diphenyl-1,2,3,4-tetrahydroisoquinolin-1-ol
21868-93-9 95%
1g
$830 2021-08-05
Alichem
A189006616-1g
2,3-Diphenyl-1,2,3,4-tetrahydroisoquinolin-1-ol
21868-93-9 95%
1g
$706.86 2023-09-02

2,3-Diphenyl-1,2,3,4-tetrahydroisoquinolin-1-ol 関連文献

2,3-Diphenyl-1,2,3,4-tetrahydroisoquinolin-1-olに関する追加情報

Exploring 2,3-Diphenyl-1,2,3,4-tetrahydroisoquinolin-1-ol (CAS No. 21868-93-9): Properties, Applications, and Research Insights

2,3-Diphenyl-1,2,3,4-tetrahydroisoquinolin-1-ol (CAS No. 21868-93-9) is a fascinating organic compound that belongs to the tetrahydroisoquinoline family. This compound has garnered significant attention in recent years due to its unique structural features and potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Researchers and industry professionals are increasingly interested in understanding its properties, synthesis methods, and possible uses, making it a hot topic in contemporary chemical discussions.

The molecular structure of 2,3-Diphenyl-1,2,3,4-tetrahydroisoquinolin-1-ol features a tetrahydroisoquinoline core with two phenyl groups at the 2 and 3 positions and a hydroxyl group at the 1 position. This arrangement contributes to its distinct chemical behavior and reactivity. The compound's CAS number, 21868-93-9, serves as a unique identifier in chemical databases, facilitating research and regulatory compliance. Its molecular formula and weight, along with other physical properties such as melting point and solubility, are critical for researchers working with this compound.

One of the most intriguing aspects of 2,3-Diphenyl-1,2,3,4-tetrahydroisoquinolin-1-ol is its potential role in medicinal chemistry. The tetrahydroisoquinoline scaffold is known for its presence in numerous biologically active molecules, including alkaloids with therapeutic properties. Researchers are exploring whether this compound or its derivatives could exhibit pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer effects. Such investigations align with the growing demand for novel drug candidates in the pharmaceutical industry.

In addition to its medicinal potential, 2,3-Diphenyl-1,2,3,4-tetrahydroisoquinolin-1-ol is also of interest in materials science. The compound's aromatic rings and functional groups make it a potential building block for advanced materials, such as organic semiconductors or liquid crystals. These applications are particularly relevant given the current focus on sustainable and high-performance materials in industries like electronics and renewable energy.

The synthesis of 2,3-Diphenyl-1,2,3,4-tetrahydroisoquinolin-1-ol typically involves multi-step organic reactions, including cyclization and functional group transformations. Recent advancements in synthetic methodologies, such as catalytic asymmetric synthesis, have opened new avenues for producing this compound and its enantiomers with high efficiency and selectivity. These developments are crucial for ensuring the compound's availability for research and potential commercial applications.

From a commercial perspective, the demand for 2,3-Diphenyl-1,2,3,4-tetrahydroisoquinolin-1-ol is driven by its versatility and the expanding applications of tetrahydroisoquinoline derivatives. Suppliers and manufacturers are increasingly listing this compound in their catalogs, catering to the needs of academic institutions, pharmaceutical companies, and material science laboratories. Its pricing and availability are influenced by factors such as purity, scale of production, and regional market dynamics.

Safety and handling of 2,3-Diphenyl-1,2,3,4-tetrahydroisoquinolin-1-ol are also important considerations. While the compound is not classified as hazardous under standard regulations, proper laboratory practices should always be followed. This includes using appropriate personal protective equipment (PPE) and ensuring adequate ventilation when working with the substance. Such precautions are essential for maintaining a safe research environment.

Looking ahead, the future of 2,3-Diphenyl-1,2,3,4-tetrahydroisoquinolin-1-ol research appears promising. Ongoing studies are likely to uncover new applications and optimize its synthesis, further solidifying its position as a valuable compound in both academic and industrial settings. For researchers and professionals seeking detailed information, resources such as chemical databases, scientific publications, and supplier catalogs are invaluable tools.

In summary, 2,3-Diphenyl-1,2,3,4-tetrahydroisoquinolin-1-ol (CAS No. 21868-93-9) is a compound with significant potential across multiple disciplines. Its unique structure, coupled with its diverse applications, makes it a subject of ongoing interest and investigation. Whether you are a chemist, material scientist, or pharmaceutical researcher, understanding this compound's properties and uses can provide valuable insights for your work.

おすすめ記事

推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd